methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound with a molecular formula of C19H14N4O5S . This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves multiple steps. One common method includes the reaction of 3-(methoxycarbonyl)aniline with a suitable thiadiazole derivative under specific conditions . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
Methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-{[3-(methoxycarbonyl)phenyl]amino}-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate can be compared with other similar compounds such as:
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Thiadiazole derivatives: Similar to the compound , thiadiazole derivatives are known for their biological activities and applications in drug development.
Quinazoline derivatives: These compounds are used in the development of therapeutic agents and exhibit various biological activities.
The uniqueness of this compound lies in its specific structure, which combines features of multiple heterocyclic systems, leading to its distinct properties and applications .
Properties
CAS No. |
895641-23-3 |
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Molecular Formula |
C19H14N4O5S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-(3-methoxycarbonylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
InChI |
InChI=1S/C19H14N4O5S/c1-27-16(25)10-4-3-5-12(8-10)20-18-22-23-15(24)13-7-6-11(17(26)28-2)9-14(13)21-19(23)29-18/h3-9H,1-2H3,(H,20,22) |
InChI Key |
YAQDJAHSADTGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Origin of Product |
United States |
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